AT7519

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

- CDKs and Cell Cycle Regulation: CDKs are a family of enzymes that play a critical role in regulating the cell cycle. These enzymes phosphorylate specific proteins, triggering key events like cell growth, DNA replication, and cell division .

- AT7519 Selectivity: Research has shown that AT7519 selectively inhibits CDK1, CDK2, CDK4, CDK6, and CDK9 . This selectivity is important as it may reduce the risk of side effects compared to broad-spectrum kinase inhibitors.

AT7519 and Cancer Cell Proliferation

Cancerous cells are often characterized by uncontrolled proliferation. Scientific studies suggest that AT7519's ability to inhibit CDKs may lead to tumor regression through several mechanisms:

- Cell Cycle Arrest: By inhibiting CDKs, AT7519 can prevent the phosphorylation events necessary for cell cycle progression. This can halt the uncontrolled division of cancer cells .

- Induction of Apoptosis: Apoptosis is a programmed cell death pathway. Some research indicates that AT7519 may trigger apoptosis in cancer cells .

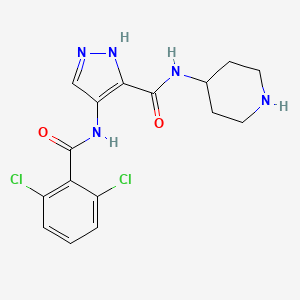

AT7519 is a small-molecule inhibitor specifically targeting multiple cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression and transcription. Its chemical structure is identified as N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide, with a molecular formula of C₁₆H₁₇Cl₂N₅O₂ and an average weight of approximately 382.244 g/mol . This compound has been developed by Astex Therapeutics and is currently under investigation for its therapeutic potential in treating various solid tumors and hematological malignancies .

AT7519 acts as a selective inhibitor of specific cyclin-dependent kinases (CDKs) []. CDKs are a family of enzymes that play a crucial role in cell cycle regulation. By inhibiting CDKs, AT7519 can disrupt uncontrolled cell proliferation, a hallmark of cancer []. The exact mechanism of CDK inhibition by AT7519 is still under investigation, but it is believed to involve binding to the ATP-binding pocket of the enzyme, thereby preventing its activity.

- Potential for skin and eye irritation due to the presence of aromatic chlorides.

- Unknown toxicity profile, so standard laboratory safety protocols should be followed when handling.

AT7519 functions primarily through inhibition of CDK activity, leading to cell cycle arrest and apoptosis in tumor cells. The compound binds to the ATP-binding site of CDKs, effectively blocking their function. This inhibition disrupts the phosphorylation of downstream targets involved in cell cycle progression, particularly at the G1 and G2 phases, thus preventing cell proliferation . The mechanism of action also involves the induction of apoptosis via intrinsic pathways and pyroptosis, a form of programmed cell death characterized by inflammatory responses .

AT7519 exhibits potent anti-cancer activity across a range of human cancer cell lines, including both solid tumors and hematological cancers. It has shown effectiveness in inducing apoptosis in multiple myeloma cells and other B-cell malignancies by inhibiting RNA polymerase II phosphorylation . In glioblastoma models, AT7519 was found to induce not only apoptosis but also pyroptosis, demonstrating its multifaceted mechanism of action against tumor cells . The compound has been evaluated in clinical trials, showing promise in terms of tolerability and preliminary efficacy against refractory solid tumors .

The synthesis of AT7519 employs fragment-based medicinal chemistry approaches combined with high-throughput X-ray crystallography. This method allows for the identification and optimization of small molecular fragments that can effectively inhibit CDKs. The specific synthesis pathway involves the coupling of various chemical moieties to form the pyrazole core structure, followed by modifications to enhance potency and selectivity against specific CDK targets .

AT7519 is primarily being explored for its application in oncology, particularly for treating cancers resistant to conventional therapies. Its ability to inhibit multiple CDKs makes it a candidate for combination therapies aimed at enhancing the efficacy of existing treatments. Clinical trials are ongoing to evaluate its safety profile and therapeutic potential in patients with advanced solid tumors and hematological malignancies .

Interaction studies have highlighted AT7519’s selective inhibition of certain CDKs, particularly CDK1, CDK2, CDK4–6, and CDK9. These interactions are critical for its anti-cancer effects, as they lead to significant alterations in cell cycle dynamics and promote apoptotic pathways in cancer cells. Pharmacokinetic studies indicate that AT7519 is rapidly distributed after intravenous administration, with a half-life conducive to therapeutic dosing schedules . Adverse effects observed during clinical trials include grade 1 and 2 toxicities such as fatigue and mucositis, which are manageable compared to more severe reactions seen with other chemotherapeutics .

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Palbociclib | Selective inhibitor of CDK4/6 | FDA-approved for breast cancer treatment |

| Ribociclib | Selective inhibitor of CDK4/6 | Used in combination with aromatase inhibitors |

| Abemaciclib | Inhibits CDK4/6 | Demonstrated efficacy in various tumor types |

| Flavopiridol | Pan-CDK inhibitor | Broad-spectrum activity but less selective |

AT7519 stands out due to its broader inhibitory profile across multiple cyclin-dependent kinases compared to these other compounds which primarily target specific kinases like CDK4/6. This broad inhibition may offer advantages in treating diverse cancer types where multiple pathways are involved in tumor progression .

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Drug Indication

Mechanism of Action

Other CAS

Wikipedia

Dates

2: Rashid M, Watanabe M, Nakazawa M, Nagatomo T. AT-1015, a newly synthesized 5-HT2 receptor antagonist, dissociates slowly from the 5-HT2 receptor sites in rabbit cerebral cortex membrane. J Pharm Pharmacol. 2002 Aug;54(8):1123-8. PubMed PMID: 12195828.

3: Rashid M, Watanabe M, Nakazawa M, Nakamura T, Hattori K, Nagatom T. Assessment of affinity and dissociation ability of a newly synthesized 5-HT2 antagonist, AT-1015: comparison with other 5-HT2 antagonists. Jpn J Pharmacol. 2001 Nov;87(3):189-94. PubMed PMID: 11885967.

4: Kihara H, Koganei H, Hirose K, Yamamoto H, Yoshimoto R. Antithrombotic activity of AT-1015, a potent 5-HT(2A) receptor antagonist, in rat arterial thrombosis model and its effect on bleeding time. Eur J Pharmacol. 2001 Dec 21;433(2-3):157-62. PubMed PMID: 11755147.

5: Kihara H, Hirose K, Koganei H, Sasaki N, Yamamoto H, Kimura A, Nishimori T, Shoji M, Yoshimoto R. AT-1015, a novel serotonin (5-HT)2 receptor antagonist, blocks vascular and platelet 5-HT2A receptors and prevents the laurate-induced peripheral vascular lesion in rats. J Cardiovasc Pharmacol. 2000 Apr;35(4):523-30. PubMed PMID: 10774780.